methyl 4-({7-[(4-nitrophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate
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Overview
Description
This compound is characterized by its complex structure, which includes a coumarin moiety linked to a nitrophenyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({7-[(4-nitrophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps, starting with the preparation of the coumarin core. The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters in the presence of a strong acid catalyst. The nitrophenyl ether group is then introduced through a nucleophilic substitution reaction, where the nitrophenyl group is attached to the coumarin core via an ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
methyl 4-({7-[(4-nitrophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
methyl 4-({7-[(4-nitrophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition or as a fluorescent probe due to its coumarin moiety.
Medicine: Research is being conducted to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which methyl 4-({7-[(4-nitrophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate exerts its effects is largely dependent on its interaction with specific molecular targets. The coumarin moiety can interact with various enzymes, potentially inhibiting their activity. The nitrophenyl group may also play a role in these interactions, contributing to the compound’s overall biological activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
methyl 4-({7-[(4-nitrophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can be compared with other similar compounds, such as:
Coumarin: A simpler compound with a similar core structure but lacking the nitrophenyl ether group.
4-Nitrophenyl Ether: Contains the nitrophenyl ether group but lacks the coumarin moiety.
Methyl 4-hydroxybenzoate: Similar ester functionality but different overall structure.
The uniqueness of this compound lies in its combination of the coumarin and nitrophenyl ether groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO8/c1-30-24(27)16-4-8-18(9-5-16)33-22-14-32-21-12-19(10-11-20(21)23(22)26)31-13-15-2-6-17(7-3-15)25(28)29/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTKLXFYDMANEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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